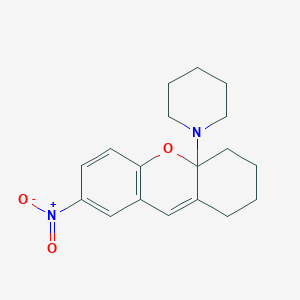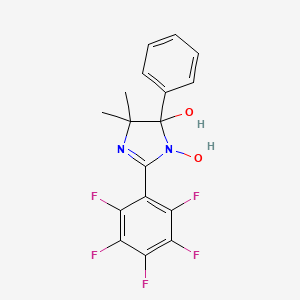
1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine is a complex organic compound that features a xanthene core substituted with a nitro group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine typically involves multi-step organic reactions. One common method includes the nitration of 2,3,4,4a-tetrahydro-1H-xanthene followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and bases are employed under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted xanthenes and different piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high anti-tumor activity.
6-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Studied for its potential pharmacological applications.
Uniqueness
1-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine is unique due to its combination of a xanthene core with a nitro group and a piperidine ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Propiedades
IUPAC Name |
1-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-20(22)16-7-8-17-14(13-16)12-15-6-2-3-9-18(15,23-17)19-10-4-1-5-11-19/h7-8,12-13H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCWGSXSPXVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5468882.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)-3-furamide](/img/structure/B5468884.png)
![3-[(3,4-DIMETHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5468885.png)
![(3aS*,6aR*)-5-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5468890.png)
![2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5468894.png)
![2-[2-Methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B5468901.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5468918.png)
![4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5468922.png)
![N-[(Z)-1-(2-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5468924.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5468932.png)
![N-benzyl-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5468938.png)
![N-cyclopropyl-1-[(4-propionylphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5468946.png)


